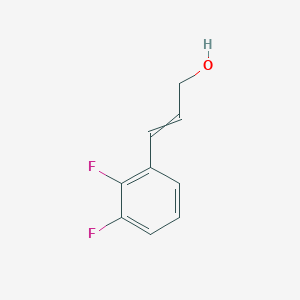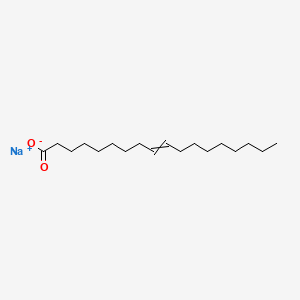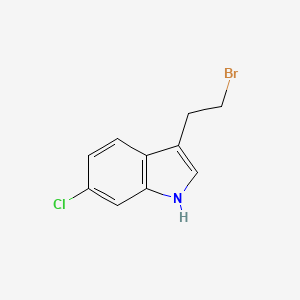
1H-Indole,3-(2-bromoethyl)-6-chloro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromoethyl)-6-chloro-1H-indol es un compuesto orgánico que pertenece a la familia del indol. Los indoles son compuestos orgánicos aromáticos heterocíclicos que se encuentran ampliamente en la naturaleza y son conocidos por sus diversas actividades biológicas. La presencia de átomos de bromo y cloro en la estructura del 3-(2-bromoethyl)-6-chloro-1H-indol lo convierte en un intermedio valioso en la síntesis orgánica y la investigación farmacéutica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(2-bromoethyl)-6-chloro-1H-indol típicamente implica la bromación y cloración de derivados de indol. Un método común es la reacción de sustitución aromática electrófila, donde el indol se clora primero usando reactivos como gas cloro o N-clorosuccinimida (NCS) en presencia de un catalizador. El indol clorado se somete luego a bromación usando reactivos como bromo o N-bromosuccinimida (NBS) en condiciones controladas .
Métodos de producción industrial
En un entorno industrial, la producción de 3-(2-bromoethyl)-6-chloro-1H-indol puede involucrar procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura y la presión, pueden mejorar la eficiencia de la síntesis. Además, las técnicas de purificación como la recristalización y la cromatografía se emplean para obtener el compuesto deseado en su forma pura.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(2-Bromoethyl)-6-chloro-1H-indol experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: Los átomos de bromo y cloro se pueden reemplazar por otros grupos funcionales a través de reacciones de sustitución nucleófila.
Oxidación y reducción: El compuesto se puede oxidar o reducir para formar diferentes derivados, dependiendo de los reactivos y las condiciones utilizadas.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento, como las reacciones de Suzuki o Heck, para formar moléculas más complejas.
Reactivos y condiciones comunes
Sustitución nucleófila: Reactivos como hidróxido de sodio (NaOH) o terc-butóxido de potasio (KOtBu) se utilizan comúnmente.
Oxidación: Se pueden emplear agentes oxidantes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la sustitución nucleófila puede producir varios indoles sustituidos, mientras que la oxidación y la reducción pueden conducir a la formación de diferentes derivados de indol con grupos funcionales alterados.
Aplicaciones Científicas De Investigación
3-(2-Bromoethyl)-6-chloro-1H-indol tiene varias aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas orgánicas más complejas y se utiliza en el desarrollo de nuevas metodologías sintéticas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Medicina: Se investiga como un posible compuesto principal para el desarrollo de nuevos fármacos que se dirigen a diversas enfermedades.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 3-(2-bromoethyl)-6-chloro-1H-indol involucra su interacción con objetivos moleculares y vías específicas. La presencia de átomos de bromo y cloro permite que el compuesto forme fuertes interacciones con moléculas biológicas, lo que potencialmente inhibe o modula su actividad. Los objetivos moleculares y las vías exactos dependen de la aplicación específica y el sistema biológico que se está estudiando .
Comparación Con Compuestos Similares
Compuestos similares
3-(2-Bromoethyl)-1H-indol: Carece del átomo de cloro, lo que lo hace menos reactivo en ciertas reacciones de sustitución.
6-Chloro-1H-indol: Carece del grupo bromoethyl, lo que afecta su reactividad y actividad biológica.
3-(2-Chloroethyl)-6-chloro-1H-indol: Estructura similar pero con un átomo de cloro en lugar de bromo, lo que lleva a una diferente reactividad y propiedades.
Singularidad
3-(2-Bromoethyl)-6-chloro-1H-indol es único debido a la presencia de átomos de bromo y cloro, lo que mejora su reactividad y potenciales actividades biológicas. Esta doble halogenación permite una gama más amplia de modificaciones químicas y aplicaciones en comparación con compuestos similares.
Propiedades
Número CAS |
325773-40-8 |
|---|---|
Fórmula molecular |
C10H9BrClN |
Peso molecular |
258.54 g/mol |
Nombre IUPAC |
3-(2-bromoethyl)-6-chloro-1H-indole |
InChI |
InChI=1S/C10H9BrClN/c11-4-3-7-6-13-10-5-8(12)1-2-9(7)10/h1-2,5-6,13H,3-4H2 |
Clave InChI |
MEUFXXHYUSBPSB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)NC=C2CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


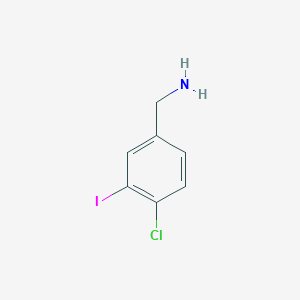
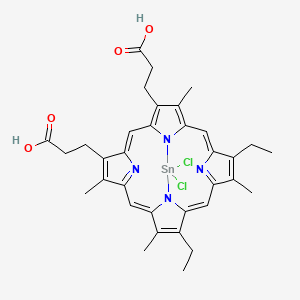
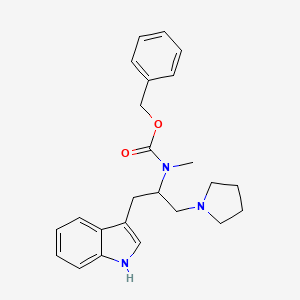
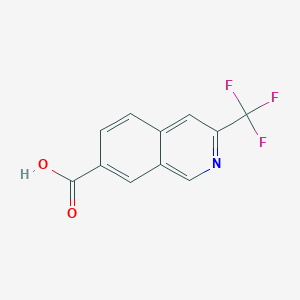
![Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B12438445.png)
![2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12438451.png)
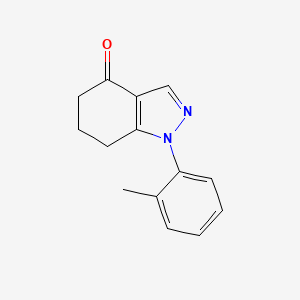
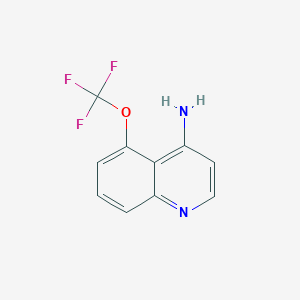
![(1S,2S,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone](/img/structure/B12438474.png)
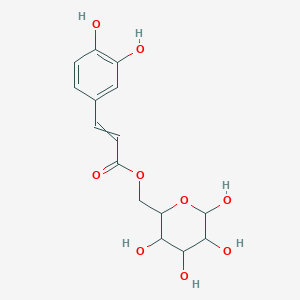

![(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B12438488.png)
